Cas no 899735-42-3 (N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-yl)methylacetamide)

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-yl)methylacetamide is a fluorinated benzothiazole derivative featuring a pyridinylmethylacetamide moiety. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its unique structural framework, combining a benzothiazole core with fluoro and phenoxy substituents. The presence of the fluorine atom enhances metabolic stability and bioavailability, while the pyridine and phenoxy groups contribute to ligand-receptor interactions, making it suitable for applications in medicinal chemistry. Its well-defined molecular architecture allows for further functionalization, enabling the development of targeted bioactive molecules. The compound is typically characterized by high purity and stability under standard storage conditions.
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-yl)methylacetamide structure
899735-42-3 structure
Product Name:N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-yl)methylacetamide
CAS No:899735-42-3
MF:C21H16FN3O2S
MW:393.4340467453
CID:5486779
Update Time:2025-05-25

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-yl)methylacetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide, N-(4-fluoro-2-benzothiazolyl)-2-phenoxy-N-(2-pyridinylmethyl)-
    • N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-yl)methylacetamide
    • Inchi: 1S/C21H16FN3O2S/c22-17-10-6-11-18-20(17)24-21(28-18)25(13-15-7-4-5-12-23-15)19(26)14-27-16-8-2-1-3-9-16/h1-12H,13-14H2
    • InChI Key: KIQGAQVICSAHTA-UHFFFAOYSA-N
    • SMILES: C(N(C1=NC2=C(F)C=CC=C2S1)CC1=NC=CC=C1)(=O)COC1=CC=CC=C1

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-yl)methylacetamide Pricemore >>

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Additional information on N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-yl)methylacetamide

Introduction to CAS No 899735-42-3: N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-yl)methylacetamide

The compound with CAS No 899735-42-3, named N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-yl)methylacetamide, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound has garnered attention due to its unique structural features and promising biological activities. The molecule combines elements from heterocyclic chemistry, fluorine chemistry, and amide functional groups, making it a subject of interest for researchers in drug discovery, agrochemicals, and materials science.

N-(4-fluoro-1,3-benzothiazol-2-yl) is a key structural component of this compound. The benzothiazole ring system is well-known for its stability and ability to participate in various chemical reactions. The presence of a fluorine atom at the 4-position introduces electronic effects that can influence the compound's reactivity and bioavailability. Fluorine substitution is a common strategy in medicinal chemistry to enhance drug-like properties such as lipophilicity and metabolic stability.

The phenoxy group attached to the acetamide moiety adds another layer of complexity to this molecule. Phenoxy groups are often associated with increased hydrophilicity and can serve as hydrogen bond donors or acceptors, which are critical for molecular interactions in biological systems. Additionally, the pyridin-2-yl group contributes aromaticity and potential for π–π interactions, further enhancing the molecule's versatility.

Recent studies have highlighted the importance of molecular diversity in drug discovery. The combination of these structural elements in N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-yl)methylacetamide provides a unique scaffold that can be explored for various therapeutic applications. For instance, benzothiazole derivatives have shown promise as anti-inflammatory agents due to their ability to inhibit cyclooxygenase enzymes.

The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitutions, coupling reactions, and oxidation processes. Researchers have optimized synthetic routes to improve yield and purity, ensuring that the compound is accessible for further studies. The use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining product quality.

In terms of biological evaluation, N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-yl)methylacetamide has been tested for its activity against various enzymes and cellular models. Initial results suggest that it exhibits moderate inhibitory effects on kinases involved in cancer progression. Furthermore, its ability to penetrate cellular membranes makes it a potential candidate for targeted drug delivery systems.

From an environmental perspective, the compound's degradation pathways are under investigation to assess its ecological impact. Studies indicate that it undergoes hydrolysis under specific conditions, which could influence its persistence in natural systems. Understanding these processes is crucial for evaluating the compound's safety profile and ensuring sustainable practices in its production and use.

In conclusion, N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2

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